molecular formula C13H15ClN2O B1367746 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide CAS No. 928713-06-8

2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Cat. No. B1367746
M. Wt: 250.72 g/mol
InChI Key: FUGAXVJSGRGEBU-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide, or 2-chloro-N-indolylethylpropanamide (CIEP), is a synthetic molecule that has been studied for its potential use in a variety of applications. CIEP is a derivative of indolylpropionic acid, which is a naturally occurring compound found in plants and bacteria. CIEP has been studied for its ability to act as an inhibitor of various enzymes, and its potential to be used as an anti-cancer agent.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Analysis : Compounds structurally related to 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide have been synthesized and characterized through various methods including NMR, UV, IR, and mass spectral data. For example, a compound with a fragment similar to Brequinar, used in SARS-CoV-2 treatment trials, was synthesized using tryptamine and flurbiprofen (Manolov, Ivanov, & Bojilov, 2020).

Biological Activities and Applications

  • Immunosuppressive Activities : Certain N-aryl-3-(indol-3-yl)propanamides, closely related to 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide, have shown significant immunosuppressive activities. This includes inhibitory activity on murine splenocytes proliferation and delayed-type hypersensitivity in mice (Giraud et al., 2010).

  • Antimicrobial and Antitubercular Properties : Derivatives of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide have shown promising antimicrobial and antitubercular activities against various bacterial and fungal strains, including Mycobacterium tuberculosis (Karuvalam et al., 2013).

  • Enzyme Inhibitory Potential : Some derivatives have been evaluated for their inhibitory potential against specific enzymes. For instance, certain butanamide derivatives showed significant α-amylase inhibitory activity, suggesting potential applications in treating conditions like diabetes (Mathew et al., 2015).

Chemical Properties and Solubility

  • Solubility Studies : The solubility of similar compounds, such as 2-chloro-N-(4-methylphenyl)propanamide, in various solvent mixtures has been studied. This research helps in understanding the dissolution properties and assists in developing better pharmaceutical formulations (Pascual et al., 2017).

Chronobiotic Activities

  • Chronobiotic Properties : Related compounds, such as N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]propanamide, have been studied for their chronobiotic properties, showing potential in regulating biological rhythms (Epperson et al., 2004).

properties

IUPAC Name

2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O/c1-9(14)13(17)15-7-6-10-8-16-12-5-3-2-4-11(10)12/h2-5,8-9,16H,6-7H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGAXVJSGRGEBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CNC2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586218
Record name 2-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

CAS RN

928713-06-8
Record name 2-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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